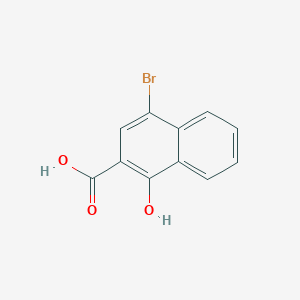

4-Bromo-1-hydroxy-2-naphthoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO3/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORABWYPHDRBFAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302470 | |

| Record name | 4-bromo-1-hydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5813-37-6 | |

| Record name | 5813-37-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromo-1-hydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-hydroxynaphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 4 Bromo 1 Hydroxy 2 Naphthoic Acid

Functional Group Interconversions

The functional groups of 4-bromo-1-hydroxy-2-naphthoic acid can be chemically altered through various interconversion reactions, allowing for the synthesis of a wide range of derivatives.

The hydroxyl group of 1-naphthols, such as in the title compound, is susceptible to oxidation, which can lead to the formation of naphthoquinones. The regioselectivity of this oxidation is influenced by the reaction conditions. For instance, dye-sensitized photo-oxidation of 1-naphthols exclusively yields the corresponding 1,4-naphthoquinone (B94277) through the addition of singlet oxygen to the naphthalene (B1677914) ring. rsc.orgrsc.org In contrast, oxidation with Fremy's salt can produce mixtures containing the 1,2-naphthoquinone. rsc.org Hydroxyl radical-induced oxidation can also lead to the formation of various dihydroxynaphthalenes and naphthoquinones. acs.org For this compound, oxidation would be expected to yield 4-bromo-1,2-naphthoquinone or 4-bromo-1,4-naphthoquinone, valuable synthons in their own right. The cycling between the oxidized quinone and the reduced hydroquinone (B1673460) forms is a key aspect of the biological activity of many naphthoquinone derivatives. nih.gov

Table 1: Potential Oxidation Reactions of the Naphthol Moiety

| Oxidizing Agent | Expected Product(s) | Notes |

|---|---|---|

| Singlet Oxygen (Photo-oxidation) | 4-Bromo-1,4-naphthoquinone | Generally proceeds with high selectivity for the 1,4-quinone. rsc.orgrsc.org |

| Fremy's Salt | Mixture of 4-Bromo-1,2-naphthoquinone and 4-Bromo-1,4-naphthoquinone | Often leads to a mixture of isomeric quinones. rsc.org |

| Hydroxyl Radicals | Dihydroxynaphthalenes, Naphthoquinones | Products can be diverse depending on reaction conditions. acs.org |

The carboxylic acid group of this compound can be selectively reduced to the corresponding primary alcohol, 4-bromo-2-(hydroxymethyl)-1-naphthol. Borane reagents, such as borane-tetrahydrofuran (B86392) (BH3-THF) or borane-dimethyl sulfide (B99878) (BH3-SMe2), are particularly effective for this transformation. researchgate.netacs.orgcommonorganicchemistry.com These reagents are chemoselective and can reduce carboxylic acids in the presence of other functional groups like esters, nitro groups, and halogens. researchgate.netnih.govresearchgate.net This selectivity is advantageous when seeking to modify the carboxylic acid without affecting the bromine atom or the aromatic system. Alternative methods involve the activation of the carboxylic acid followed by reduction with sodium borohydride. commonorganicchemistry.com

Table 2: Reagents for the Reduction of the Carboxylic Acid Moiety

| Reducing Agent | Product | Key Features |

|---|---|---|

| Borane-tetrahydrofuran (BH3-THF) | 4-Bromo-2-(hydroxymethyl)-1-naphthol | Chemoselective for carboxylic acids. commonorganicchemistry.com |

| Borane-dimethyl sulfide (BH3-SMe2) | 4-Bromo-2-(hydroxymethyl)-1-naphthol | More stable and concentrated than BH3-THF. commonorganicchemistry.com |

| Lithium aluminum hydride (LiAlH4) | 4-Bromo-2-(hydroxymethyl)-1-naphthol | Highly reactive and less selective. commonorganicchemistry.com |

Substitution Chemistry at the Bromine Atom

The bromine atom on the naphthalene ring is a key site for introducing molecular diversity through substitution reactions.

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound is challenging due to the general inertness of aryl halides to nucleophilic attack. However, the reactivity can be enhanced by the electronic properties of the substituents on the ring. The reaction of 4-bromo-1-naphthol with aniline (B41778) has been shown to yield 4-anilino-1-naphthol, indicating that nucleophilic displacement is possible, especially under anaerobic conditions to prevent oxidative side reactions. rsc.orgrsc.org The reaction is thought to proceed through a keto-enol tautomerism, where the keto form is more reactive towards nucleophiles. The presence of electron-withdrawing groups typically activates the ring for SNAr, and while the hydroxyl group is donating, the carboxylic acid has an electron-withdrawing effect.

Amine nucleophiles can be used to displace the bromine, which is a common strategy in the synthesis of more complex molecules. chemistryguru.com.sglibretexts.org The reaction of an amine with the bromo-naphthalene core can lead to the formation of a new carbon-nitrogen bond.

The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comnih.gov This method is widely used to form biaryl linkages. The Suzuki-Miyaura coupling of bromo-naphthalene derivatives has been extensively studied for the synthesis of a variety of compounds, including axially chiral biaryls. rsc.org Microwave-assisted Suzuki coupling has been shown to be an efficient method for the synthesis of phenyl-substituted naphthalimides from their bromo-precursors. mdpi.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. cdnsciencepub.comwikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the arylation of olefins. The reaction of 2-bromo-6-methoxynaphthalene (B28277) with ethylene (B1197577) is a key step in the industrial synthesis of Naproxen. cdnsciencepub.com A domino Heck/carbocyclization/Suzuki reaction has been developed for the dearomatization of naphthalenes. chinesechemsoc.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net It is a reliable method for the synthesis of arylalkynes. The reactivity of the aryl halide in Sonogashira coupling follows the order I > Br > Cl. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. libretexts.orgwikipedia.orgresearchgate.netorganic-chemistry.orgacsgcipr.org It offers a broad substrate scope and functional group tolerance, making it a valuable alternative to classical methods.

Ullmann Condensation: This copper-catalyzed reaction can be used to form carbon-oxygen or carbon-nitrogen bonds by reacting the aryl bromide with alcohols, phenols, or amines. wikipedia.orgsynarchive.comorganic-chemistry.orgacs.orgmdpi.com Traditional Ullmann reactions often require harsh conditions, but modern ligand-assisted protocols have made the reaction more versatile.

Table 3: Overview of Cross-Coupling Reactions at the Bromine Atom

| Reaction Name | Coupling Partner | Product Type | Catalyst/Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Biaryl | Pd catalyst, Base |

| Heck | Alkene | Substituted alkene | Pd catalyst, Base |

| Sonogashira | Terminal alkyne | Arylalkyne | Pd catalyst, Cu co-catalyst, Base |

| Buchwald-Hartwig | Amine | Arylamine | Pd catalyst, Ligand, Base |

| Ullmann Condensation | Alcohol/Phenol/Amine | Aryl ether/Arylamine | Cu catalyst, Base |

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid functionality is a versatile handle for a variety of chemical transformations, primarily through reactions at the carbonyl carbon.

Esterification: The carboxylic acid can be readily converted to its corresponding ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. The synthesis of 1-hydroxy-2-naphthoic acid esters has been reported through various methods, including a Lewis-acid-mediated rearrangement of oxabenzonorbornadienes. nih.gov

Amide Formation: Reaction of the carboxylic acid with an amine, often activated by a coupling agent (e.g., DCC, EDC), leads to the formation of an amide bond. This is a fundamental transformation in the synthesis of a wide range of organic molecules.

Conversion to Acid Chloride: The carboxylic acid can be converted to the more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl2) or oxalyl chloride. The resulting acid chloride is a versatile intermediate that can readily undergo reaction with various nucleophiles to form esters, amides, and other acyl derivatives.

Condensation Reactions and Esterification

The carboxylic acid functional group of this compound is the primary site for condensation and esterification reactions. These reactions are fundamental in synthesizing a wide array of derivatives.

Esterification: The most common esterification method for carboxylic acids is the Fischer esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For this compound, this reaction proceeds by protonation of the carbonyl oxygen of the carboxyl group, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. masterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.com

The general scheme for the Fischer esterification of this compound is as follows:

Scheme 1: General Fischer Esterification of this compound.

The nature of the alcohol (R-OH) can be varied to produce a diverse range of esters with different properties and potential applications. While specific studies on the esterification of this compound are not extensively detailed in the literature, the principles of Fischer esterification are well-established and applicable.

Interactive Data Table: Potential Reactants and Products in the Esterification of this compound

| Alcohol (Reactant) | Ester (Product) |

| Methanol | Methyl 4-bromo-1-hydroxy-2-naphthoate |

| Ethanol (B145695) | Ethyl 4-bromo-1-hydroxy-2-naphthoate |

| Propanol | Propyl 4-bromo-1-hydroxy-2-naphthoate |

| Isopropanol | Isopropyl 4-bromo-1-hydroxy-2-naphthoate |

| Benzyl alcohol | Benzyl 4-bromo-1-hydroxy-2-naphthoate |

Condensation with Amines: In addition to esterification, the carboxyl group can undergo condensation reactions with amines to form amides. This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, to facilitate the nucleophilic attack by the amine. The resulting amides are often stable compounds with applications in medicinal chemistry and materials science.

Decarboxylation Studies and Products

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. For aromatic carboxylic acids, this reaction can be challenging and often requires harsh conditions such as high temperatures or the use of catalysts.

The structure of this compound, with a hydroxyl group ortho to the carboxylic acid, can influence its decarboxylation behavior. While not a classic β-keto acid, the hydroxyl group can facilitate the process through the formation of a cyclic transition state, similar to the mechanism observed in the decarboxylation of salicylic (B10762653) acid.

Thermal Decarboxylation: When subjected to high temperatures, naphthoic acids can undergo decarboxylation to form naphthalene. google.com This process is often considered an undesirable side reaction in high-temperature industrial processes like the Henkel II reaction, where potassium naphthoates are disproportionated to naphthalene and a naphthalenedicarboxylic acid. google.com For this compound, thermal decarboxylation would be expected to yield 4-bromo-1-naphthol.

Catalytic Decarboxylation: More controlled decarboxylation can be achieved using catalysts. Studies on naphthenic acids, a class of compounds that includes naphthoic acids, have shown that metal oxides can be effective catalysts for decarboxylation. For instance, silver oxide (Ag₂O) has demonstrated excellent activity for the decarboxylation of naphthoic acid at 300°C, achieving high conversion rates. doe.gov The mechanism is thought to involve the interaction of the carboxyl group with the metal catalyst surface, which weakens the C-C bond and facilitates the release of CO₂. doe.gov

Solid acid catalysts, such as HZSM-5 zeolite, have also been shown to be effective for the decarboxylation of naphthenic acids, with removal efficiencies of up to 99%. mdpi.com The reaction over these catalysts involves protonation of the carboxyl group by Brønsted acid sites or coordination with Lewis acid sites, leading to the decomposition of the acid and the formation of the corresponding hydrocarbon and carbon dioxide. mdpi.com

Recent research has also explored multifunctional catalysts for the decarboxylation of hydroxy-substituted aromatic acids. nih.gov These systems can facilitate decarboxylation under milder conditions and offer pathways to a variety of substituted aromatic compounds. For aromatic carboxylic acids in general, copper-catalyzed protodecarboxylation methods have also been developed. organic-chemistry.org

The primary product of the decarboxylation of this compound is 4-bromo-1-naphthol.

Interactive Data Table: Decarboxylation Methods and Products for Naphthoic Acids

| Method | Conditions | Catalyst Example | Primary Product from this compound |

| Thermal Decarboxylation | High Temperature (>420°C) google.com | None | 4-Bromo-1-naphthol |

| Catalytic (Metal Oxide) | ~300°C doe.gov | Ag₂O doe.gov | 4-Bromo-1-naphthol |

| Catalytic (Zeolite) | 250-300°C mdpi.com | HZSM-5 mdpi.com | 4-Bromo-1-naphthol |

| Catalytic (Copper) | Microwave irradiation organic-chemistry.org | Copper(I) oxide | 4-Bromo-1-naphthol |

Synthesis and Exploration of 4 Bromo 1 Hydroxy 2 Naphthoic Acid Derivatives

Design Principles for Novel Derivatives

The creation of new molecules from the 4-bromo-1-hydroxy-2-naphthoic acid template is guided by established chemical principles. These strategies leverage the inherent structural and electronic properties of the parent molecule to predict the functionalities of its derivatives.

Rational Design Based on Structural Features

Rational design of novel derivatives hinges on understanding the role of each functional group on the this compound core. The hydroxyl (-OH) and carboxylic acid (-COOH) groups at positions 1 and 2, respectively, are ortho to each other, creating a classic bidentate chelation site ideal for forming stable complexes with metal ions. The intramolecular hydrogen bond between these two groups also influences the molecule's conformation and photophysical properties.

The bromine atom at position 4 is a key site for synthetic modification. As a halogen, it can be readily substituted or used in a variety of powerful cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the attachment of a wide range of other molecular fragments, effectively using the naphthoic acid core as a scaffold.

Furthermore, the electronic nature of the naphthalene (B1677914) ring can be tuned. For instance, the introduction of an electron-withdrawing group, such as a nitro (-NO2) group, can significantly alter the molecule's photophysical properties. Studies on the related 4-nitro-1-hydroxy-2-naphthoic acid (NHNA) have shown that the nitro group facilitates excited-state intramolecular proton transfer (ESIPT), a phenomenon not observed in the parent 1-hydroxy-2-naphthoic acid (HNA). nih.govsigmaaldrich.com This process, where a proton moves from the hydroxyl to the carboxyl group in the excited state, leads to a large Stokes shift and dual fluorescence, which are desirable properties for fluorescent probes. nih.govsigmaaldrich.com This demonstrates how rational, structure-based design can be used to instill specific functions into the molecule.

Fragment-Based Design Approaches for Ligand Development

Fragment-based drug design (FBDD) is a powerful strategy for discovering lead compounds in drug development. nih.govmdpi.com This approach involves screening small, low-molecular-weight chemical fragments (typically <300 Da) for weak binding to a biological target. mdpi.com Once a binding fragment is identified, it can be optimized and grown into a more potent, drug-like molecule.

The this compound scaffold is well-suited for FBDD. Its rigid naphthalene core presents a defined shape for interacting with protein binding pockets, while the hydroxyl and carboxyl groups provide hydrogen bonding capabilities. The bromine atom serves as a convenient chemical handle for linking fragments or expanding the core structure once a hit is identified. Computational FBDD methods can be used in parallel with experimental techniques to improve the efficiency of discovering and optimizing these fragments. nih.gov

Synthesis of Naphthoic Acid Conjugates and Hybrid Molecules

Building upon the design principles, chemists can synthesize a variety of complex molecules derived from this compound. These include conjugates with other ring systems and molecules designed for specific optical applications.

Formation of Heteroaryl Derivatives

Introducing heterocyclic aromatic rings (heteroarenes) to the naphthoic acid core can dramatically alter the biological and physical properties of the resulting molecule. The bromine atom on this compound is the primary site for creating such derivatives, typically through transition metal-catalyzed cross-coupling reactions.

Another advanced strategy involves the direct C-H amination of the naphthalene ring system. researchgate.net While this has been demonstrated on naphthalene itself, the methodology could be applied to derivatives of 1-hydroxy-2-naphthoic acid. This type of reaction can form C-N bonds, linking nitrogen-containing heterocycles directly to the naphthalene core and creating novel heteroaryl derivatives that might be difficult to access through other means. researchgate.net For example, the synthesis of 1,4-naphthoquinone (B94277) derivatives with 8-hydroxyquinoline (B1678124) has been achieved, demonstrating the feasibility of creating complex hybrid molecules from naphthalene-based starting materials. wikipedia.org

| Reaction Type | Reagents/Conditions | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted naphthoic acid |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted naphthoic acid |

| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst, Base | Amino-substituted naphthoic acid |

| C-H Amination | Triazene, KPF₆, t-BuOCl, HFIP | Amino-heteroaryl naphthoic acid |

Table 1: Potential Synthetic Routes to Heteroaryl Derivatives

Derivatization for Fluorescent Probes and Photosensitizers

The intrinsic fluorescence of the naphthalene ring system makes 1-hydroxy-2-naphthoic acid derivatives attractive candidates for the development of fluorescent probes and photosensitizers. As noted earlier, modifying the electronic structure of the ring can induce favorable photophysical phenomena like ESIPT. nih.govsigmaaldrich.com

The development of a fluorescent probe for peroxynitrite (ONOO⁻), a reactive nitrogen species, often involves a boronate-based sensor group. researchgate.net A strategy for creating a this compound-based probe could involve replacing the bromine with a boronic acid or ester. This group is known to react specifically with peroxynitrite, triggering a change in the fluorescence of the naphthalene core, allowing for detection. researchgate.net The hydroxyl and carboxyl groups can also be used to tune the solubility and cellular localization of the probe. The introduction of a nitro group at the 4-position of 1-hydroxy-2-naphthoic acid results in emission bands at 410 nm (neutral form), 490 nm (intermolecular proton transfer), and 560 nm (intramolecular proton transfer), showcasing the potential for creating ratiometric fluorescent sensors. nih.gov

Metal Complexes and Coordination Chemistry

The ortho-hydroxy-carboxylic acid motif of 1-hydroxy-2-naphthoic acid and its derivatives is an excellent chelating agent for a wide variety of metal ions. asianpubs.org This allows for the formation of stable, well-defined metal complexes with diverse geometries and properties. The hydroxynaphthoate (B12740854) ion can coordinate to metals in several ways, including as a monodentate, bidentate, or even a terdentate bridging ligand. asianpubs.org

Complexes with transition metals such as Cu(II), Mn(II), Zn(II), Co(II), and Ni(II) have been synthesized using related hydroxynaphthoic acid ligands. researchgate.netasianpubs.org For instance, Schiff base ligands derived from 2-hydroxynaphthoic acid have been used to create square planar complexes with these metals. researchgate.net

Lanthanide ions also form stable complexes with hydroxynaphthoate ligands. asianpubs.org In one neodymium complex, the 1-hydroxy-2-naphthoate (B8527853) ligand was shown to act as both a bidentate and a terdentate ligand within the same structure. asianpubs.org The resulting metal complexes often exhibit interesting photoluminescent or magnetic properties, stemming from the combination of the organic ligand's chromophore and the specific electronic structure of the metal ion. The coordination of this compound to a metal center would likely involve the deprotonated hydroxyl and carboxylate oxygen atoms, forming a stable six-membered chelate ring.

| Metal Ion | Potential Coordination Geometry | Ligand Binding Mode |

| Cu(II), Ni(II), Co(II), Zn(II) | Square Planar, Tetrahedral | Bidentate (O,O-chelation) |

| Fe(III) | Octahedral | Bidentate (O,O-chelation) |

| Lanthanides (e.g., Nd, Eu, Tb) | High Coordination (e.g., 8, 9) | Bidentate, Terdentate, Bridging |

| Pt(II) | Square Planar | Bidentate (O,O-chelation) |

Table 2: Potential Coordination Modes and Geometries with Various Metal Ions

Synthesis of Metal-Naphthoate Complexes

The synthesis of metal complexes with ligands derived from hydroxynaphthoic acids typically involves the deprotonation of the carboxylic acid and the hydroxyl group to form a dianionic ligand that can chelate to a metal center. The general approach often involves the reaction of a metal salt with the ligand in a suitable solvent, sometimes in the presence of a base to facilitate deprotonation.

While specific synthetic procedures for 4-bromo-1-hydroxy-2-naphthoate complexes are not readily found, the synthesis of complexes with similar ligands, such as 1-hydroxy-2-naphthoic acid, provides a likely model. For instance, the reaction of a metal acetate (B1210297) or chloride salt with 1-hydroxy-2-naphthoic acid in a solvent like ethanol (B145695) or a buffered aqueous solution can lead to the formation of the corresponding metal-naphthoate complex. The bromo-substituent at the 4-position is not expected to directly participate in coordination but will influence the electronic properties of the ligand and potentially the crystal packing of the resulting complexes.

Based on studies of analogous systems, a hypothetical synthesis of a metal complex, for example with Cu(II), could proceed as follows:

Dissolving this compound in a suitable solvent such as ethanol. Adding an equimolar amount of a copper(II) salt, like copper(II) acetate, to the solution. The reaction mixture would likely be stirred and possibly heated to facilitate the complex formation. The resulting complex would then be isolated by filtration and purified by recrystallization.

The table below provides a hypothetical summary of potential metal complexes that could be synthesized based on the known chemistry of related naphthoate ligands.

| Metal Ion | Potential Complex Formula | Expected Coordination Geometry |

| Cu(II) | [Cu(C₁₁H₆BrO₃)] | Square Planar or Distorted Octahedral |

| Ni(II) | [Ni(C₁₁H₆BrO₃)(H₂O)₂] | Octahedral |

| Zn(II) | [Zn(C₁₁H₆BrO₃)] | Tetrahedral |

| Co(II) | [Co(C₁₁H₆BrO₃)(H₂O)₂] | Octahedral |

Ligand Design and Coordination Modes in Organometallic Studies

The ligand 4-bromo-1-hydroxy-2-naphthoate offers several potential coordination modes in organometallic complexes. The primary coordination sites are the carboxylate oxygen atoms and the hydroxyl oxygen atom. The presence of both a carboxylate and a hydroxyl group in ortho positions suggests a strong chelate effect, favoring the formation of stable five- or six-membered rings with a metal center.

The coordination modes of carboxylate ligands are diverse and well-documented. They can act as monodentate, bidentate (chelating or bridging), or even tridentate ligands. For this compound, the most probable coordination mode involves the formation of a chelate ring through the carboxylate oxygen and the hydroxyl oxygen.

The different potential coordination modes are summarized in the table below, drawing parallels from the known coordination chemistry of similar hydroxy-carboxylate ligands.

| Coordination Mode | Description |

| Monodentate | Coordination through one of the carboxylate oxygens. |

| Bidentate Chelating | Coordination through both carboxylate oxygens to the same metal center. |

| Bidentate Bridging | The carboxylate group bridges two metal centers. |

| Bidentate Hydroxy-carboxylate Chelating | Coordination through one carboxylate oxygen and the hydroxyl oxygen to form a chelate ring. |

| Tridentate Bridging | The carboxylate group and the hydroxyl group coordinate to multiple metal centers. |

Advanced Spectroscopic and Computational Characterization of 4 Bromo 1 Hydroxy 2 Naphthoic Acid and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers a profound insight into the molecular vibrations and, consequently, the functional groups and structural features of 4-Bromo-1-hydroxy-2-naphthoic acid.

Key vibrational modes expected in the FT-IR spectrum include the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carboxylic acid, C-C stretching vibrations within the naphthalene (B1677914) ring, and the C-Br stretching mode. The intramolecular hydrogen bonding between the hydroxyl group at the C1 position and the carbonyl group of the carboxylic acid at the C2 position is a significant feature, which typically leads to a broadening and shifting of the O-H and C=O stretching bands to lower wavenumbers.

For the related compound, 2-bromo-3-methyl-1,4-naphthoquinone, the C=O stretching vibration is observed in the region of 1600-1700 cm⁻¹. nih.gov In another related compound, 6-bromo-2-naphthoic acid, computational studies have provided a detailed analysis of its vibrational modes. nih.gov These studies, combined with experimental data for the parent 1-hydroxy-2-naphthoic acid, allow for a reliable prediction of the FT-IR spectrum of the title compound.

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Assignment |

|---|---|

| ~3400 (broad) | O-H stretching (hydroxyl group) |

| ~3000 (broad) | O-H stretching (carboxylic acid dimer) |

| ~1650 | C=O stretching (carboxylic acid) |

| ~1600, ~1580, ~1470 | C=C aromatic stretching |

| ~1430 | C-O stretching / O-H in-plane bending |

| ~1250 | C-O stretching (carboxylic acid) |

| ~930 (broad) | O-H out-of-plane bending (carboxylic acid dimer) |

| ~750 | C-H out-of-plane bending |

In the FT-Raman spectrum of the related 6-bromo-2-naphthoic acid, the symmetric and asymmetric stretching vibrations of the naphthalene ring are prominent. nih.gov The C=C stretching vibrations of the aromatic rings typically appear as strong bands in the 1400-1650 cm⁻¹ region. The C-Br stretching vibration is also expected to be Raman active, generally appearing in the lower frequency region of the spectrum. The symmetric stretching of the C-C bonds of the naphthalene ring is a particularly strong feature in the Raman spectrum.

Table 2: Predicted FT-Raman Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Assignment |

|---|---|

| ~1620 | C=C aromatic stretching |

| ~1580 | C=C aromatic stretching |

| ~1380 | Naphthalene ring breathing mode |

| ~1250 | C-O stretching (carboxylic acid) |

| ~820 | Ring deformation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of the hydrogen and carbon atoms within a molecule.

The ¹H NMR spectrum of this compound displays distinct signals for each of the aromatic protons, as well as the protons of the hydroxyl and carboxylic acid groups. The chemical shifts are influenced by the electron-donating hydroxyl group, the electron-withdrawing carboxylic acid and bromine substituents, and the anisotropic effects of the naphthalene ring system.

The proton of the carboxylic acid is typically observed as a broad singlet at a very downfield chemical shift, often above 10 ppm, due to strong hydrogen bonding. The hydroxyl proton also appears as a broad singlet. The aromatic protons exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. The exact chemical shifts and coupling constants provide crucial information for assigning each proton to its specific position on the naphthalene ring. Studies on hydroxy-substituted naphthalenes in strong acids have shown significant shifts in the proton signals, indicating the sites of protonation.

Table 3: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H3 | ~7.5 | s |

| H5 | ~8.2 | d |

| H6 | ~7.6 | t |

| H7 | ~7.8 | t |

| H8 | ~8.3 | d |

| 1-OH | ~9.5 (broad) | s |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. 's' denotes singlet, 'd' denotes doublet, and 't' denotes triplet.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atom and the electronegativity of the attached atoms and functional groups.

The carbonyl carbon of the carboxylic acid is typically found at the most downfield position, usually in the range of 170-180 ppm. The carbon atom attached to the hydroxyl group (C1) and the carbon atom attached to the bromine atom (C4) are also significantly shifted. The remaining aromatic carbons appear in the region of 110-140 ppm. Detailed analysis of related substituted naphthalenes and naphthoquinones aids in the precise assignment of each carbon signal. nih.gov

Table 4: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~155 |

| C2 | ~110 |

| C3 | ~130 |

| C4 | ~115 |

| C4a | ~135 |

| C5 | ~128 |

| C6 | ~125 |

| C7 | ~127 |

| C8 | ~122 |

| C8a | ~130 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy probe the electronic transitions within the molecule. The naphthalene ring system is a well-known chromophore, and its absorption and emission properties are sensitive to the nature and position of substituents.

The UV-Vis absorption spectrum of this compound is expected to show multiple absorption bands in the ultraviolet and possibly the near-visible region, corresponding to π-π* transitions within the naphthalene ring. The presence of the hydroxyl, carboxylic acid, and bromine substituents will cause shifts in the absorption maxima (both bathochromic and hypsochromic) and changes in the molar absorptivity compared to unsubstituted naphthalene.

Fluorescence spectroscopy provides information about the excited state of the molecule. Naphthalene and its derivatives are often fluorescent. The emission spectrum of this compound would reveal the wavelengths of emitted light upon excitation at a suitable absorption maximum. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. The "heavy atom effect" of the bromine substituent may lead to a decrease in fluorescence intensity (quenching) and an increase in phosphorescence.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of naphthoic acid derivatives are of significant interest for understanding their electronic transitions. While specific UV-Vis data for this compound is not extensively detailed in readily available literature, the behavior of the parent compound, 1-hydroxy-2-naphthoic acid (1H2NA), provides a strong comparative basis.

Studies on 1H2NA show that its UV-Vis absorption spectrum is influenced by the solvent environment and pH. capes.gov.br Theoretical calculations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been employed to simulate the electronic spectra of 1H2NA and its various forms (monomer, dimer, protonated, and deprotonated species). capes.gov.brresearchgate.net For the neutral 1H2NA molecule, the absorption maximum (λmax) is observed around 352 nm. capes.gov.br Computational models, such as AM1, have predicted this λmax with reasonable accuracy. capes.gov.br

The introduction of a bromine atom at the 4-position is expected to induce a bathochromic (red) shift in the absorption bands due to its electron-donating and withdrawing effects through resonance and induction, as well as the heavy-atom effect. This is a common observation in aromatic systems where halogen substitution alters the energy of the π-π* transitions. The table below summarizes experimental and calculated absorption data for the related compound 1-hydroxy-2-naphthoic acid, which serves as a model for understanding the transitions in its bromo-derivative.

Table 1: Experimental and Calculated UV-Vis Absorption Maxima for 1-hydroxy-2-naphthoic acid (1H2NA)

| Species | Method | Solvent/Phase | Calculated λmax (nm) | Experimental λmax (nm) |

|---|---|---|---|---|

| Neutral 1H2NA | AM1(PECI=8) | - | 335.9 | 352 |

| Deprotonated 1H2NA | AM1(PECI=8) | - | - | Blue-shifted |

Data sourced from experimental and theoretical investigations on 1-hydroxy-2-naphthoic acid. capes.gov.br

Fluorescence Spectroscopy and Photophysical Studies

The fluorescence properties of hydroxy-naphthoic acids are particularly interesting due to the possibility of excited-state intramolecular proton transfer (ESIPT). In ESIPT, a proton is transferred from the hydroxyl group to the carbonyl oxygen of the carboxylic acid in the excited state, leading to a large Stokes shifted emission.

For the parent compound, 1-hydroxy-2-naphthoic acid (1H2NA), ESIPT is generally not observed in its neutral form. researchgate.net However, its deprotonated species can exhibit a large Stokes shifted emission, suggesting that ESIPT is more favorable under basic conditions. capes.gov.br In contrast, the regioisomer, 3-hydroxy-2-naphthoic acid, is known to undergo ESIPT.

The introduction of a nitro group at the 4-position, as in 4-nitro-1-hydroxy-2-naphthoic acid (NHNA), has been shown to facilitate ESIPT. researchgate.net This is attributed to the electron-withdrawing nature of the nitro group, which increases the acidity of the phenolic proton in the excited state. Studies on NHNA have identified multiple emission bands corresponding to the neutral form, an intermolecular proton transfer form, and the intramolecular (zwitterionic) proton transfer form. researchgate.net The presence of the bromine atom in this compound may influence the ESIPT process. The heavy atom effect of bromine could potentially enhance intersystem crossing, leading to a decrease in fluorescence quantum yield and an increase in phosphorescence.

Photophysical studies of related compounds in different media, such as micelles, have shown that the local environment can significantly alter the dynamics of the excited state. For instance, the decay times of the neutral and anionic forms of NHNA are observed to be longer in micellar environments compared to water. nih.gov This indicates that the viscosity of the medium can enhance the lifetime of the excited state. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound is not widely published, analysis of similar molecules provides insight into the expected solid-state packing and intermolecular interactions.

For example, the crystal structure of 4-Bromo-2-hydroxybenzoic acid reveals significant intermolecular interactions. researchgate.net In this related compound, an intramolecular hydrogen bond is formed between the hydroxyl group and the carboxylic acid group, creating an S(6) ring motif. researchgate.net In the crystal lattice, molecules form inversion dimers through pairs of intermolecular O-H···O hydrogen bonds between the carboxylic acid groups, resulting in R2²(8) loops. researchgate.net Furthermore, short Br···Br contacts have been observed, which contribute to the formation of a one-dimensional architecture. researchgate.net

It is highly probable that this compound would exhibit similar patterns of hydrogen bonding, including an intramolecular hydrogen bond between the 1-hydroxy and the 2-carboxyl groups. The crystal packing would likely be dominated by hydrogen-bonded dimers and potentially influenced by Br···Br or C-H···Br interactions, leading to a stable, ordered crystalline structure. The planarity of the naphthalene ring system would also favor π-π stacking interactions.

Quantum Chemical Calculations

Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool used to predict the ground-state electronic structure and optimized geometry of molecules. For aromatic carboxylic acids like 1-hydroxy-2-naphthoic acid (1H2NA), DFT calculations, commonly using the B3LYP functional with a 6-31G(d,p) basis set, have been successfully applied. researchgate.net

Table 2: Representative DFT Computational Parameters for a Related Naphthoic Acid

| Parameter | Value/Type |

|---|---|

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

This table represents typical parameters used in the study of 1-hydroxy-2-naphthoic acid. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the electronic transitions observed in UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in an experimental spectrum.

For 1H2NA, TD-DFT calculations have been used to simulate the UV-Vis spectrum, showing good agreement with experimental data. researchgate.net These calculations help in assigning the observed absorption bands to specific electronic transitions, such as π → π* transitions within the aromatic system. Furthermore, TD-DFT is crucial for studying excited-state phenomena like ESIPT. By mapping the potential energy surface of the excited state, it can be determined whether a proton transfer is energetically favorable. For instance, calculations on the deprotonated form of 1,2-HNA predicted a double-well potential in the excited state, indicative of a possible ESIPT process, which was not found for the neutral form. capes.gov.br Similar TD-DFT studies on this compound would elucidate how the bromo-substituent modulates the excited-state landscape and the probability of ESIPT.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemically intuitive picture of bonding and electron distribution within a molecule. wikipedia.org It partitions the molecular wavefunction into localized one-center (lone pair) and two-center (bond) orbitals. NBO analysis is particularly useful for quantifying delocalization effects and intramolecular interactions, such as hydrogen bonding.

In the context of 1-hydroxy-2-naphthoic acid, NBO analysis has been used to study the intramolecular hydrogen bond between the hydroxyl and carboxyl groups. researchgate.net This is achieved by examining the donor-acceptor interactions between the lone pair orbitals of the carbonyl oxygen (acceptor) and the antibonding orbital of the O-H bond (donor). The stabilization energy (E(2)) associated with this interaction quantifies the strength of the hydrogen bond.

For this compound, NBO analysis would provide insights into:

The strength of the intramolecular O-H···O hydrogen bond.

The polarization of the C-Br bond.

The extent of electron delocalization across the naphthalene ring system.

The natural atomic charges on each atom, revealing the electronic effects of the bromo, hydroxyl, and carboxyl substituents.

These analyses help in understanding the molecule's reactivity, stability, and spectroscopic properties from a fundamental electronic perspective. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 1-hydroxy-2-naphthoic acid | 1H2NA |

| 4-nitro-1-hydroxy-2-naphthoic acid | NHNA |

| 3-hydroxy-2-naphthoic acid | - |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It provides crucial insights into a molecule's reactivity, intermolecular interactions, and electrophilic/nucleophilic sites. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

The color-coding on an MEP map is standardized:

Red: Indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms.

Blue: Represents regions of most positive electrostatic potential, typically found around hydrogen atoms bonded to electronegative atoms, indicating sites for nucleophilic attack.

Green: Denotes areas of neutral or near-zero potential.

For this compound, the MEP map would highlight distinct regions of varying potential. The oxygen atoms of the hydroxyl (-OH) and carboxylic acid (-COOH) groups would be the most electron-rich areas, depicted in red. These sites are the primary centers for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atom of the hydroxyl group and the acidic proton of the carboxylic acid group would be depicted in blue, representing the most electron-deficient or positive regions. The bromine atom, due to its electronegativity and polarizability, would also influence the electrostatic potential, contributing to a region of negative to neutral potential. The naphthalene ring itself, being an aromatic system, would generally show a neutral (green) to slightly negative potential above and below the plane of the ring.

These MEP characteristics are fundamental in predicting how the molecule will interact with biological receptors or other chemical species.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques that predict the preferred orientation of one molecule when bound to a second to form a stable complex. These studies are instrumental in drug discovery and materials science for understanding and predicting molecular interactions.

Protein-Ligand Interaction Analysis

While specific docking studies for this compound are not widely published, analysis of its structural analogue, 1-hydroxy-2-naphthoic acid, provides significant insights. Studies have shown that hydroxylated naphthoic acids can interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating biological responses to aromatic hydrocarbons. nih.gov

The interaction of this compound with a protein target like AhR would be governed by a combination of forces. The hydroxyl and carboxylic acid groups are key pharmacophores capable of forming strong hydrogen bonds with amino acid residues such as histidine, serine, or arginine in the receptor's binding pocket. The planar naphthalene ring can engage in π-π stacking interactions with aromatic amino acids like phenylalanine, tyrosine, or tryptophan. Furthermore, the bromine atom at the 4-position can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in the protein backbone or side chains.

A hypothetical interaction profile based on these principles is detailed in the table below.

| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Carboxylic Acid (-COOH), Hydroxyl (-OH) | Aspartate, Glutamate, Serine, Histidine |

| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O), Hydroxyl Oxygen (-OH) | Arginine, Lysine, Serine, Asparagine, Glutamine |

| π-π Stacking | Naphthalene Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Halogen Bonding | Bromo group (-Br) | Backbone Carbonyl Oxygen, Serine, Threonine |

| Van der Waals | Entire Molecule | Aliphatic and Aromatic Residues |

In silico Binding Prediction to Biological Targets

In silico binding predictions aim to identify potential biological targets for a compound by computationally screening it against a library of known protein structures. Based on the activity of structurally related compounds, this compound is predicted to have affinity for several biological targets.

A key predicted target is the Aryl Hydrocarbon Receptor (AhR). Research on various hydroxylated and carboxylated naphthoic acids has demonstrated their ability to act as agonists or antagonists of AhR. nih.gov For instance, 1,4-dihydroxy-2-naphthoic acid is a potent AhR agonist, and its activity is significantly enhanced by the carboxyl group. nih.gov The presence of the hydroxyl and carboxyl groups on the naphthalene scaffold of this compound strongly suggests it may also bind to the AhR ligand-binding pocket. Computational analysis of similar compounds shows interactions within the AhR binding pocket that are comparable to those of endogenous ligands. nih.gov

Other potential targets could include enzymes where naphthoic acid derivatives have shown inhibitory activity, such as cyclooxygenases (COX) or lipoxygenases (LOX), given the anti-inflammatory potential of related structures. The specific binding affinity and mode would be influenced by the bromo- and hydroxy- substitution pattern.

A summary of predicted biological targets and the basis for the prediction is provided below.

| Predicted Biological Target | Basis for Prediction | Potential Effect |

| Aryl Hydrocarbon Receptor (AhR) | Structural similarity to known AhR ligands like 1-hydroxy-2-naphthoic acid. nih.gov | Agonist or Antagonist activity, modulating gene expression. |

| Cyclooxygenase (COX) Enzymes | General anti-inflammatory potential of aromatic carboxylic acids. | Inhibition of prostaglandin (B15479496) synthesis. |

| Lipoxygenase (LOX) Enzymes | Structural alerts common in LOX inhibitors. | Inhibition of leukotriene synthesis. |

| Various Kinases | Naphthalene scaffold is present in some kinase inhibitors. | Modulation of cell signaling pathways. |

Further experimental validation is necessary to confirm these in silico predictions and to fully elucidate the biological activity profile of this compound.

Research Applications of 4 Bromo 1 Hydroxy 2 Naphthoic Acid and Its Derivatives

Role as a Key Building Block in Organic Synthesis

The unique arrangement of functional groups in 4-bromo-1-hydroxy-2-naphthoic acid makes it a valuable precursor and intermediate in the synthesis of more elaborate chemical structures.

The reactivity of the naphthoic acid core, combined with its hydroxyl and bromo substituents, allows it to serve as a starting point for the synthesis of complex molecules, including heterocyclic systems and Schiff bases. The bromine atom, in particular, can be a site for cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds to build larger molecular frameworks.

While direct examples starting from this compound are specific, the principle is demonstrated by the synthesis of related structures. For instance, a Schiff base, (E)-4-Bromo-N′-(2-hydroxy-1-naphthylmethylene)benzohydrazide, was synthesized from the reaction of 2-hydroxy-1-naphthaldehyde (B42665) with 4-bromobenzohydrazide. nih.gov This highlights how the hydroxynaphthalene core is utilized to create complex, multi-ring systems. Such Schiff bases and their metal complexes are investigated for their diverse biological activities.

A recent study also detailed a novel method for accessing various 1-hydroxy-2-naphthoic acid esters with unique substitution patterns through a Lewis-acid-mediated rearrangement of oxabenzonorbornadienes. This approach allows for the creation of naphthoic acid derivatives with halogen substituents, which are valuable for further functionalization via cross-coupling reactions.

Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product. The carboxylic acid functional group in this compound makes it a suitable candidate for well-known MCRs like the Passerini and Ugi reactions.

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, an aldehyde or ketone, and an isocyanide to produce an α-acyloxy amide. The Ugi four-component reaction (U-4CR) extends this by including a primary amine to yield an α-acylamino amide.

Although specific examples employing this compound are not prominently documented, its structure fits the reactant profile perfectly. By participating as the carboxylic acid component, it could be used to generate extensive libraries of complex molecules with a naphthyl moiety. The resulting products would incorporate the brominated hydroxynaphthyl group, a feature that could be explored for tuning the biological or material properties of the final compounds. The general mechanisms for these reactions are summarized in the table below.

| Reaction Name | Components | Primary Product |

| Passerini Reaction | Carboxylic Acid, Aldehyde/Ketone, Isocyanide | α-Acyloxy Amide |

| Ugi Reaction | Carboxylic Acid, Aldehyde/Ketone, Isocyanide, Amine | α-Acylamino Amide |

Applications in Materials Science

The rigid, aromatic structure of the naphthalene (B1677914) core, along with its functional groups, provides a foundation for the development of novel materials with specific photophysical or polymeric properties.

Derivatives of naphthoic acid are being explored for their use as photosensitizers. Photosensitizers are molecules that can absorb light and transfer the energy to another molecule, initiating a chemical reaction. This property is crucial in fields like photodynamic therapy (PDT) and photo-initiated polymerizations.

Research has shown that derivatives of 1,4-dioxy-2-naphthoic acid can act as effective photosensitizers for photoinitiators like 1-hydroxycyclohexyl phenyl ketone. These naphthoic acid derivatives absorb light at wavelengths where the primary photoinitiator has poor absorption (around 400 nm), and then transfer the energy, promoting the polymerization process. The proposed mechanism involves an electron transfer from the excited state of the naphthoic acid derivative to the initiator. While this research used 1,4-dihydroxy-2-naphthoic acid derivatives, the structural similarity to this compound suggests a potential avenue for its application in developing new photosensitive systems. The bromine atom could further be used to modify the electronic properties or to attach the molecule to other systems.

The development of novel photosensitizers is a key area in photodynamic therapy, a medical treatment that uses a photosensitizer and a specific wavelength of light to generate reactive oxygen species that kill cancer cells and other diseased cells. nih.govnih.gov Bromo-substituted derivatives, in general, are of interest in PDT due to the heavy-atom effect, which can enhance the generation of cytotoxic reactive oxygen species.

The bifunctional nature of this compound (containing both a hydroxyl and a carboxylic acid group) makes it a potential monomer for step-growth polymerization to produce polyesters or other condensation polymers. The rigid naphthalene unit would be incorporated into the polymer backbone, likely imparting properties such as high thermal stability and mechanical strength.

Furthermore, the bromine atom offers a site for post-polymerization modification. For example, polymers could be synthesized using the hydroxyl and carboxyl groups, leaving the bromo group pendant, which could then be used for grafting other polymer chains or attaching functional molecules through reactions like Suzuki or Heck coupling. This approach could lead to the creation of advanced functional polymers with tailored properties for specific applications.

Biochemical and Mechanistic Investigations

The structure of brominated hydroxynaphthoic acids makes them useful tools for studying biological systems and chemical reaction mechanisms. While studies on this compound itself are limited, research on its isomer, 4-bromo-3-hydroxy-2-naphthoic acid, provides insight into its potential roles.

The functional groups of these molecules allow for interactions with biological targets. The hydroxyl group can act as a hydrogen bond donor, while the bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug design. These interactions can influence enzyme activity and protein function, making such compounds useful as biochemical probes to investigate enzyme mechanisms and active sites. For instance, 4-bromo-3-hydroxy-2-naphthoic acid has been investigated for its potential antimicrobial properties, with its biological activity attributed to its unique molecular structure.

Furthermore, investigations into the photophysical properties of the parent compound, 1-hydroxy-2-naphthoic acid, have explored the mechanistic details of processes like excited-state intramolecular proton transfer (ESIPT). researchgate.net Such fundamental studies are crucial for understanding how these molecules behave upon light absorption, which underpins their application as photosensitizers. The introduction of a bromine atom would be expected to modulate these photophysical properties, offering a way to study the influence of heavy atoms on such mechanistic pathways.

Probes for Biological Systems

Derivatives of naphthoic acid have been successfully synthesized and evaluated as fluorescent probes for screening and detecting biological molecules and processes. In one study, researchers developed naphthoic acid derivatives, specifically 1-(naphthalen-1-yl)propane-1,2-dione, to facilitate the simple and rapid detection of Advanced Glycation End-product (AGE) breakers using a 96-well microplate fluorescence assay. acs.org This application highlights the utility of the naphthoic acid scaffold in creating tools for high-throughput screening in disease-related research.

The inherent fluorescence properties of the naphthalene ring are key to this application. Phenyl 1-hydroxy-2-naphthoate (B8527853) (PHN), a derivative, has been the subject of studies investigating its photophysical properties, including solvatochromism and excited-state intramolecular proton transfer (ESIPT). i.moscow These characteristics are crucial for the development of sensitive biological probes. Furthermore, the 1-hydroxy-2-naphthoate moiety is found in natural products with cytotoxic properties, and 1-hydroxy-2-naphthoic acid itself is recognized for its antibacterial action, indicating the scaffold's interaction with biological systems. i.moscow

Studies of Advanced Glycation End-Product (AGE) Breakers

Advanced glycation end-products (AGEs) are implicated in the pathogenesis of numerous age-related diseases and diabetic complications. acs.org While many compounds are known to inhibit the formation of AGEs, there is significant interest in identifying "AGE breakers," which are compounds capable of cleaving the cross-links formed by AGEs. The development of fluorescent probes from naphthoic acid derivatives provides a crucial tool for screening libraries of compounds to find such AGE breakers. acs.org

Research in this area has identified various compounds with potential AGE-breaking activity. For instance, adamantyl group derivatives containing retinoid-related structures, such as 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, have been investigated as AGE inhibitors for managing conditions like diabetic nephropathy. researchgate.net While not a direct derivative of the title compound, the inclusion of the naphthoic acid moiety is significant. Another example, though not a naphthoic acid derivative itself, is 3-[2-(4-Bromo-phenyl)-1-methyl-2-oxo-ethyl]-4,5,6,7-tetrahydro-benzothiazol-3-ium bromide (C16), a novel AGE breaker whose effects on diabetic cardiovascular disease have been studied, showcasing the types of molecules discoverable with these screening methods. acs.org

Enzyme Inhibition and Receptor Binding Studies (e.g., Mcl-1 Oncoprotein, 5-Lipoxygenase, TXA2 Synthase)

The rigid, aromatic structure of this compound makes it an ideal starting point for designing inhibitors that can fit into the specific binding pockets of enzymes and receptors.

Mcl-1 Oncoprotein

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family, and its overexpression is linked to tumor survival and resistance to cancer therapies. google.tt Consequently, Mcl-1 is a prime target for the development of new anticancer agents. Structure-based drug design has led to the development of potent Mcl-1 inhibitors based on the 1-hydroxy-2-naphthoic acid scaffold. google.tt

In one study, researchers merged a 1-hydroxy-2-naphthoic acid core with other fragments to create novel inhibitors. The design strategy predicted that the carboxylic acid of the naphthoic acid core would form a salt bridge with a key arginine residue (R263) in the Mcl-1 binding site. google.tt A key synthetic step involved reacting commercially available 1-hydroxy-2-naphthoic acid with 4-bromoaniline (B143363) to produce a target molecule, demonstrating the direct utility of bromo-substituted precursors. google.tt This work resulted in the discovery of potent inhibitors with low nanomolar binding affinity.

| Compound Derivative | Modification | Rationale/Interaction |

| 3a | Sulfonamide linkage to 4-bromoaniline | The aniline (B41778) was directed into the hydrophobic p2 pocket of Mcl-1. google.tt |

| 3r–3t | Functionalization with biphenyl (B1667301) rings | Resulted in improved inhibition due to occupancy of an apolar map near the p2 and p3 pockets. google.tt |

| 3u | Para-substituted biphenyl derivative | Proved to be the most potent among the biphenyl series tested. google.tt |

5-Lipoxygenase

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in conditions like asthma and psoriasis. A series of 1-naphthols with carbon-based substituents at the 2-position have been identified as potent inhibitors of 5-LOX. thieme-connect.de While these compounds are not carboxylic acids, their 1-hydroxy-naphthalene core is directly related to the title compound. Structure-activity relationship studies revealed that 2-(aryl-methyl)-1-naphthols are among the most powerful 5-LOX inhibitors discovered. thieme-connect.de Additionally, research into 1,4-benzoquinone (B44022) and related resorcinol (B1680541) derivatives has identified them as potent inhibitors of leukotriene synthesis, highlighting that related aromatic structures are a focus for 5-LOX inhibition.

TXA2 Synthase

Thromboxane (B8750289) A2 (TXA2) synthase is an enzyme responsible for producing thromboxane A2, a potent promoter of platelet aggregation and vasoconstriction. Inhibitors of this enzyme are of interest for treating cardiovascular diseases. While direct studies on this compound as a TXA2 synthase inhibitor are not prominent in the literature, research on structurally related bicyclic aromatic acids provides relevant context. For example, a series of 5-(3-pyridylmethyl)benzofuran-2-carboxylic acids were synthesized and screened as selective TXA2 synthase inhibitors, with one candidate, sodium furegrelate, chosen for further evaluation. This indicates that aromatic carboxylic acids are a viable class of compounds for targeting this enzyme.

Agrochemical Research: Plant Growth Regulation Studies

In the field of agriculture, certain naphthoic acid derivatives are recognized for their activity as plant growth regulators, often exhibiting properties similar to auxins, a class of essential plant hormones. thieme-connect.de 1-Naphthoic acid and its derivatives have been shown to promote plant growth and the formation of callus, a mass of undifferentiated plant cells used in tissue culture. thieme-connect.de

Studies have demonstrated that specific substitutions on the naphthoic acid molecule can significantly enhance growth in plants like peas, suggesting their potential for improving crop yields. thieme-connect.de The relationship between the chemical structure and biological activity is critical; for instance, the position of the carboxyl group relative to the naphthalene ring system, which can be altered by hydrogenation of the rings, markedly affects the growth-regulating activity. Naphthylacetic acid (NAA), a related compound, is widely used to stimulate root formation in cuttings, control plant height, and manage plant stress. The sodium salt of naphthoic acid, which is more water-soluble, is often used in production for promoting the rooting of cuttings.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 4-bromo-1-hydroxy-2-naphthoic acid typically involves the direct bromination of 1-hydroxy-2-naphthoic acid. prepchem.com While effective, this method presents opportunities for improvement in terms of sustainability and access to diverse analogues. Future research should focus on developing innovative synthetic strategies.

A promising, albeit currently indirect, avenue involves the rearrangement of oxabenzonorbornadienes. Researchers have reported a novel Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes to produce 1-hydroxy-2-naphthoic acid esters. nih.gov This methodology allows for the creation of novel substitution patterns that are otherwise difficult to access. nih.gov Critically, the introduction of halogen atoms through this route opens the door for subsequent functionalization via cross-coupling reactions. nih.gov Adapting such a rearrangement strategy to directly or efficiently yield this compound could represent a significant advancement.

Future synthetic explorations could focus on the areas outlined in the table below.

| Research Avenue | Description | Potential Advantage |

| Catalytic Bromination | Developing selective catalytic systems for the bromination of 1-hydroxy-2-naphthoic acid to reduce waste and improve atom economy over stoichiometric methods. | Reduced environmental impact, higher efficiency, and potentially greater control over regioselectivity. |

| Rearrangement Methodologies | Adapting novel rearrangements, such as the 1,2-acyl shift of specifically substituted oxabenzonorbornadienes, to directly synthesize the target molecule or its precursors. nih.gov | Access to a wider range of derivatives and novel chemical space. nih.gov |

| C-H Activation/Halogenation | Investigating direct C-H activation at the 4-position of the naphthalene (B1677914) core followed by halogenation as a more direct and atom-economical approach. | Fewer synthetic steps, reduced production of byproducts, and alignment with modern synthetic principles. |

Advanced Mechanistic Studies of Reactivity and Selectivity

A deeper understanding of the reactivity and selectivity of this compound is crucial for its effective use. Advanced mechanistic studies, combining experimental and computational methods, can provide profound insights.

Recent studies on related naphthoic acid systems have laid the groundwork for this exploration. For instance, the selectivity in the formation of 1-hydroxy-2-naphthoic acid esters versus other isomers from oxabenzonorbornadiene rearrangement is dictated by the stability of carbocationic intermediates. nih.gov The electronic properties of substituents play a critical role in directing the reaction pathway. nih.gov Similarly, research into the prototropic forms of hydroxy-naphthoic acids in different media, such as deep eutectic solvents, reveals how the environment influences proton transfer and molecular state. rsc.org

Future mechanistic studies should target:

Computational Modeling: Employing Density Functional Theory (DFT) to calculate reactivity descriptors like ionization energy, electrophilicity, and frontier molecular orbital energies (HOMO-LUMO). researchgate.net This can predict the most reactive sites for electrophilic and nucleophilic attack and rationalize experimental observations.

Reaction Kinetics: Performing detailed kinetic analysis of derivatization reactions to understand reaction mechanisms, transition states, and the influence of the bromo and hydroxyl substituents on reaction rates.

Solvent Effects: Investigating the impact of unconventional solvents, like deep eutectic solvents, on the reactivity and selectivity of this compound, particularly concerning proton transfer and the formation of different prototropic forms. rsc.org

Regioselectivity Studies: Comparing the regioselectivity of various reactions (e.g., nitration, amination, further halogenation) with established patterns, such as the complementary selectivity observed between C-H amination and electrophilic bromination on naphthalene cores. acs.org

Exploration of New Derivatization Strategies for Enhanced Functionality

The bromine atom at the 4-position and the carboxylic acid and hydroxyl groups are prime sites for derivatization, enabling the creation of new molecules with enhanced or novel functionalities. The existing bromine atom is particularly valuable as a handle for modern cross-coupling reactions. nih.gov

A key future direction is the application of novel C-H functionalization techniques. For example, a recently developed dearomative (3+2) cycloaddition strategy for the C-H amination of arenes has shown success with naphthalene substrates, including those bearing carboxylic acid groups. acs.org This method offers regioselectivity that can be complementary to classical electrophilic substitution, providing access to amino-derivatives that may be difficult to synthesize otherwise. acs.org

| Derivatization Strategy | Target Functional Group | Potential Application |

| Palladium-Catalyzed Cross-Coupling | C-Br bond | Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions to introduce new carbon-carbon and carbon-heteroatom bonds. |

| C-H Amination | Naphthalene ring C-H bonds | Introduction of amine functionalities, which are crucial pharmacophores in drug discovery. acs.org |

| Esterification/Amidation | Carboxylic acid group | Creation of ester and amide libraries to modulate properties like solubility, stability, and biological activity. |

| Etherification | Hydroxyl group | Synthesis of ether derivatives to explore structure-activity relationships, for instance, in receptor binding studies. nih.gov |

Integration with Green Chemistry Principles for Sustainable Production

Future production methods for this compound and its derivatives must incorporate principles of green chemistry to be environmentally and economically viable. This involves minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes.

A significant area of research is the use of greener solvent systems. Deep eutectic solvents (DESs) have been identified as benign and inexpensive alternatives to conventional volatile organic compounds and ionic liquids, and have been shown to influence the prototropic behavior of hydroxy-naphthoic acids. rsc.org Exploring the synthesis of the target compound in such media could lead to more sustainable processes.

Another avenue is the use of cleaner oxidants. For related compounds, production methods have utilized molecular oxygen (often from air) as the primary oxidant in liquid-phase air oxidation, which is a much greener alternative to stoichiometric heavy metal oxidants. google.com Investigating biosynthetic routes, inspired by how polyketide synthases produce complex aromatic molecules in nature, could represent a long-term goal for sustainable production. mdpi.com

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To efficiently explore the potential of this compound, particularly in fields like materials science and drug discovery, modern high-throughput methods are essential. High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds for activity in a biological or material-based assay. nih.gov

A combinatorial chemistry approach, coupled with HTS, would be a powerful strategy. By leveraging the derivatization strategies outlined in section 7.3, a focused library of analogues can be synthesized. For example, using a variety of boronic acids in a Suzuki coupling reaction with this compound could rapidly generate a diverse set of bi-aryl derivatives.

Studies on related hydroxylated and carboxylated naphthoic acids have shown that small structural changes can significantly impact biological activity, such as their ability to act as agonists or antagonists for the aryl hydrocarbon receptor (AhR). nih.gov This highlights the sensitivity of structure-activity relationships and underscores the need for systematic screening of a diverse chemical library built around the this compound scaffold. The development of synthetic routes compatible with a range of functional groups is crucial for the successful implementation of such a discovery engine. acs.org

Q & A

Q. Basic

- Acidic pH : Protonation of the carboxylic acid group reduces solubility in water but enhances lipophilicity.

- Alkaline pH : Deprotonation increases solubility via carboxylate anion formation. Reactivity shifts may occur, such as enhanced nucleophilic substitution at the bromine site. Fluorescence studies on similar compounds show pH-dependent emission due to ESIPT or aggregation .

How can researchers resolve contradictions in excited-state behavior data for halogenated naphthoic acids?

Q. Advanced

- Methodological Triangulation : Combine steady-state fluorescence, time-resolved spectroscopy, and computational modeling to validate mechanisms (e.g., ESIPT vs. aggregation-induced emission).

- Control Experiments : Test solvent effects, concentration dependence, and isotopic substitution (e.g., deuterated hydroxyl groups) to isolate variables.

- Collaborative Analysis : Cross-reference data with crystallographic or kinetic studies to confirm proposed pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products